![molecular formula C11H8ClN5 B2492827 N-(4-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4-amina CAS No. 120765-47-1](/img/structure/B2492827.png)

N-(4-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

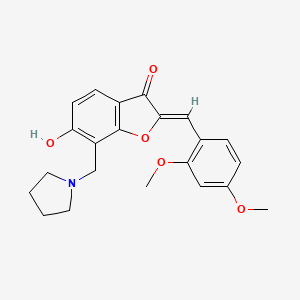

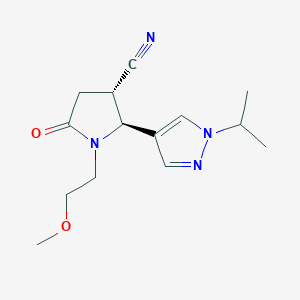

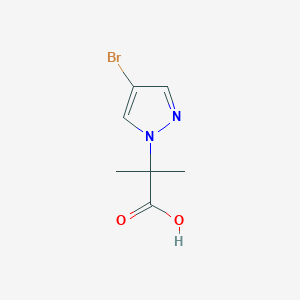

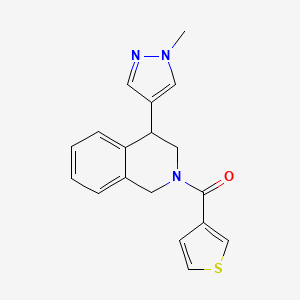

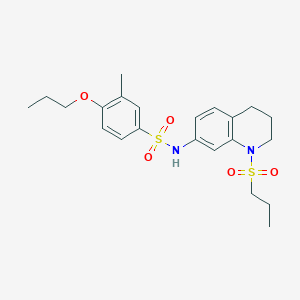

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and a 4-chlorophenyl group attached to the nitrogen atom. The combination of these structural elements imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Aplicaciones Científicas De Investigación

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

Biological Research: It is used as a tool compound to study the biological functions of pyrazolo[3,4-d]pyrimidine derivatives and their interactions with biological targets.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.

Mecanismo De Acción

Target of Action

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has been studied for its potential therapeutic effects. The primary targets of this compound appear to be Protein Kinase B (PKB or Akt) and Mycobacterium tuberculosis . PKB is a key component of intracellular signaling pathways regulating growth and survival, often deregulated in cancer . Mycobacterium tuberculosis is the bacterium responsible for tuberculosis .

Mode of Action

This compound interacts with its targets in a specific manner. For PKB, it acts as an ATP-competitive inhibitor, providing nano-molar inhibitors with significant selectivity for inhibition of PKB over the closely related kinase PKA . In the case of Mycobacterium tuberculosis, the compound has shown in vitro activity, with minimum inhibitory concentration (MIC) values indicating its potential as an anti-tubercular agent .

Biochemical Pathways

The compound’s interaction with PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival, and its deregulation is a common pathology in many human cancers .

Pharmacokinetics

One study highlights a derivative of the compound class, which was non-cytotoxic to the vero cell line and had a clogp value less than 4 and molecular weight less than 400, suggesting potential drug-likeness during lead optimization .

Result of Action

The compound’s action results in the inhibition of PKB, which can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice . When acting against Mycobacterium tuberculosis, the compound has shown in vitro activity, indicating its potential as an anti-tubercular agent .

Análisis Bioquímico

Biochemical Properties

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a potent, reversible, ATP-competitive, and selective inhibitor of the Src family of protein tyrosine kinases . The nature of these interactions is primarily through binding, leading to enzyme inhibition or activation .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its binding interactions with biomolecules, leading to changes in gene expression and enzyme activity . It exerts its effects at the molecular level, primarily through the inhibition of specific enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with 4-chloroaniline in the presence of a suitable catalyst. One common method involves the use of a catalytic amount of hydrochloric acid (HCl) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Oxidation and Reduction Reactions: The pyrazolo[3,4-d]pyrimidine core can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

Hydrochloric Acid (HCl): Used as a catalyst in substitution reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from the reactions of N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound.

Comparación Con Compuestos Similares

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has a similar pyrazolo[3,4-d]pyrimidine core but with a phenoxyphenyl group instead of a chlorophenyl group.

4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine: This compound has a similar core structure but with different substituents at the nitrogen atom.

The uniqueness of N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific combination of the pyrazolo[3,4-d]pyrimidine core and the 4-chlorophenyl group, which imparts distinct chemical and biological properties.

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5/c12-7-1-3-8(4-2-7)16-10-9-5-15-17-11(9)14-6-13-10/h1-6H,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMOBFXAHDWFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2C=NN3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B2492750.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)

![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2492756.png)

![ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate](/img/structure/B2492757.png)

![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)